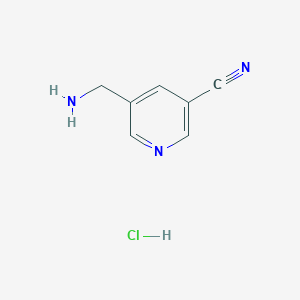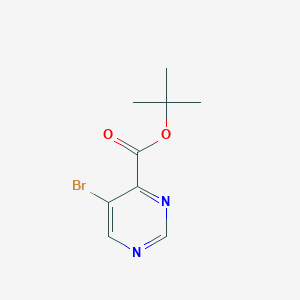
1-(2,4,6-Trichloropyridin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4,6-Trichloropyridin-3-yl)ethanone is a chemical compound characterized by a pyridine ring substituted with three chlorine atoms at positions 2, 4, and 6, and an ethanone group at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trichloropyridin-3-yl)ethanone can be synthesized through several methods, including:
Halogenation of Pyridine Derivatives: Starting with pyridine or its derivatives, halogenation reactions can introduce chlorine atoms at the desired positions.
Substitution Reactions: Using suitable precursors, substitution reactions can be employed to introduce the ethanone group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation and substitution reactions, ensuring high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to optimize the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,4,6-Trichloropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amines or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.
Reduction Products: Amines and other reduced forms.
Substitution Products: Derivatives with different functional groups at the pyridine ring.
Wissenschaftliche Forschungsanwendungen
1-(2,4,6-Trichloropyridin-3-yl)ethanone has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
1-(2,4,6-Trichloropyridin-3-yl)ethanone is similar to other trichloropyridine derivatives, such as 1-(2,4,6-trichloropyridin-3-yl)prop-2-en-1-one and 2,4,6-trichloropyrimidine. it is unique in its ethanone group, which imparts distinct chemical properties and reactivity compared to other compounds in this class.
Vergleich Mit ähnlichen Verbindungen
1-(2,4,6-Trichloropyridin-3-yl)prop-2-en-1-one
2,4,6-Trichloropyrimidine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
1-(2,4,6-trichloropyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO/c1-3(12)6-4(8)2-5(9)11-7(6)10/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBBCAXAPQQICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,4-Dihydro-2H-benzo[1,4]oxazine-7-carbonitrile hydrochloride](/img/structure/B8052651.png)






![tert-butyl 5-bromo-2-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B8052681.png)


![Methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8052708.png)
![2-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B8052718.png)


